(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by its molecular formula . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the second position. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory properties reminiscent of non-steroidal anti-inflammatory drugs.
This compound can be synthesized from various starting materials, including 3-chlorobenzaldehyde and glyoxylic acid, through several chemical reactions. Its structural similarities to other pharmacologically active compounds suggest potential applications in medicinal chemistry.
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is classified as an aromatic hydroxy acid. Its classification is based on its functional groups, which include both an alcohol (-OH) and a carboxylic acid (-COOH) moiety.
The synthesis of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid can be achieved through several methods:
The molecular structure of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid features a chiral center at the carbon atom adjacent to the hydroxyl group. The structural formula can be represented as follows:
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid can undergo several chemical reactions:
The mechanism of action for (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is hypothesized based on its structural similarity to tolfenamic acid, a known non-steroidal anti-inflammatory drug.
The compound's log partition coefficient indicates moderate lipophilicity, suggesting potential for biological activity .
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Asymmetric α-hydroxylation of arylacetic acid derivatives enables direct access to enantiomerically enriched mandelic acid analogs. For (R)-2-(3-chlorophenyl)-2-hydroxyacetic acid, ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) has emerged as a high-yielding approach. Engineered KRED variant YDL124w-S99T/F225Y converts racemic α-chloro-β-keto esters (e.g., methyl 2-chloro-2-(3-chlorophenyl)acetate) to syn-(2S,3R)-2-chloro-3-hydroxy esters with >99% ee and 83:1 dr [4]. This biocatalytic system operates under mild conditions (pH 6.5, 30°C) and achieves 120 g/L substrate loading, demonstrating industrial viability. The reaction proceeds via kinetic resolution of the in situ-formed β-keto ester enolate, where the enzyme selectively reduces one enantiomer while the other epimerizes (Figure 1A) [4].
Chemical catalysis alternatives include Ru(II)-complexes with chiral bisphosphine ligands, though yields rarely exceed 70% with moderate ee (≤85%). Aerobic oxidation using t-BuOK/TBAB (tetrabutylammonium bromide) provides racemic 2-hydroxy analogs but lacks enantiocontrol [6].
Table 1: Performance Comparison of Catalytic Hydroxylation Methods
Method | Catalyst | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|
Biocatalytic DYRKR | YDL124w-S99T/F225Y | 88–98 | 89–>99 | pH 6.5, 30°C, NADPH |
Ru-catalyzed hydroxylation | Ru(II)/chiral bisphosphine | 60–70 | 80–85 | H₂, 50°C |
Aerobic oxidation | t-BuOK/TBAB | 75–90 | 0 | O₂, RT |
Racemic 2-(3-chlorophenyl)-2-hydroxyacetic acid can be resolved using lipase-mediated enantioselective esterification. Lipase PS-30 preferentially acylates the (S)-enantiomer of methyl (3-chlorophenyl)hydroxyacetate, leaving the (R)-enantiomer unreacted with an enantiomeric ratio (E) of 197.5 [6]. The unreacted (R)-ester is hydrolyzed to the target acid with NaOH. Alternatively, chiral amine salts (e.g., (1R,2S)-(−)-norephedrine) form diastereomeric crystals with the racemic acid. Differential solubility enables separation, yielding (R)-acid with 94% ee after recrystallization from ethanol/water [4] [6]. Key limitations include maximum 50% yield and solvent-intensive recrystallization.
Chiral auxiliaries enable resolution via covalent diastereomer formation. Oxazoline-directed crystallization is highly effective: condensation of racemic 2-(3-chlorophenyl)-2-hydroxyacetic acid with (4S)-phenyloxazoline yields diastereomeric esters. Fractional crystallization from THF/hexane isolates the (4S,R)-diastereomer, which is cleaved by LiAlH₄ reduction to deliver (R)-acid in >98% ee (Figure 1B) [5]. Similarly, mandelate esters formed with (−)-menthol crystallize selectively, with the (R)-diastereomer exhibiting lower solubility in ether. After filtration and hydrolysis, (R)-acid is obtained in 92% ee [6]. These methods require stoichiometric auxiliaries but achieve high purity without chromatography.
Direct C–H hydroxylation of 3-chlorophenylacetic acid derivatives remains challenging. Pd-catalyzed C(sp³)–H oxygenation using PhI(OAc)₂ as an oxidant and chiral PyBOX ligands affords moderate enantioselectivity (70–80% ee) but suffers from over-oxidation [8]. Rh(III)-catalyzed allylation with vinyl dioxolanones provides α-allylated 2-hydroxy precursors, though additional steps are needed to access the target acid [6]. N-heterocyclic carbene (NHC)-catalyzed reductive hydroxylation shows promise, with 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride reducing α-keto esters to α-hydroxy acids at RT, but enantioselectivity is substrate-dependent [6]. Current limitations include moderate ee and competing side reactions.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: